molecular formula C11H17NO B1311632 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol CAS No. 156258-39-8

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Cat. No. B1311632
M. Wt: 179.26 g/mol
InChI Key: JROIRYAZVQTFDW-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (3-ADP) is a synthetic organic compound that has been used in various scientific research applications. It is an amine derivative of the 3-phenylpropan-1-ol structure, and has been studied for its potential use in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Chiral intermediates such as 3-(dimethylamino)-1-phenylpropan-1-ol and its derivatives play a significant role in the enantioselective synthesis of antidepressants. Engineering enzymes like carbonyl reductase have been modified to improve the production of these chiral intermediates with high enantiomeric excess (ee), demonstrating their importance in pharmaceutical synthesis. Notably, mutations in the enzyme led to significant improvements in ee for the production of (R)-γ-amino alcohols, crucial for synthesizing active pharmaceutical ingredients (Zhang et al., 2015).

Lipase-catalyzed Resolution for Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes highlights the utility of enzymes like Candida antarctica lipase A (CAL-A) in synthesizing enantiomerically enriched intermediates. This process is pivotal for the production of (S)-dapoxetine, showcasing the role of biocatalysis in achieving desired stereochemistry in drug synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Amino Acid Derivatives for Anticancer Agents

Functionalized amino acid derivatives, including those related to 3-amino-2,2-dimethyl-3-phenylpropan-1-ol, have been synthesized and evaluated for their anticancer properties. Some derivatives have shown promising cytotoxicity against human cancer cell lines, emphasizing the potential of these compounds in designing new anticancer agents (Kumar et al., 2009).

Synthesis of Chiral Amino Alcohols for Drug Development

The development of chiral amino alcohols as intermediates for drug synthesis is crucial for achieving the desired pharmacological activity. Studies on the stereocontrolled synthesis of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol and its diastereomers underline the importance of controlling stereochemistry in synthesizing compounds with potential therapeutic applications (Patil, Bhowmick, & Joshi, 2010).

properties

IUPAC Name

3-amino-2,2-dimethyl-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIRYAZVQTFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

CAS RN

156258-39-8
Record name 3-amino-2,2-dimethyl-3-phenylpropan-1-ol
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